Cas no 676-58-4 (Methylmagnesium Chloride (3M in THF))

Methylmagnesium Chloride (3M in THF) 化学的及び物理的性質
名前と識別子
-
- methylmagnesium chloride
- Methylmagnesium chloride solution
- magnesium,carbanide,chloride
- Methylmagnesium chloride, 3.0 M solution in THF, SpcSeal
- METHYLMAGNESIUM CHLORIDE, 3M IN THF
- Methylmagnesium Chloride 3.0 M In Tetrahydrofuran
- 3.0 M solution in THF, MkSeal
- Methylmagnesiumchloride (6CI)
- Chloromethylmagnesium
- Methylmagnesium Chloride (3M in THF)
-
- MDL: MFCD00000468
- インチ: 1S/CH3.ClH.Mg/h1H3;1H;/q;;+1/p-1
- InChIKey: RQNMYNYHBQQZSP-UHFFFAOYSA-M
- ほほえんだ: [CH3].[Cl-].[Mg+]
計算された属性
- せいみつぶんしりょう: 73.97740
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 4.8
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 茶色の液体。
- 密度みつど: 1.013 g/mL at 25 °C
- ふってん: 66 ºC
- フラッシュポイント: 華氏温度:1.4°f< br / >摂氏度:-17°C< br / >
- ようかいど: Miscible with diethyl ether and tetrahydrofuran.
- すいようせい: はんのう
- PSA: 0.00000
- LogP: 1.27330
- 濃度: 3.0 M in THF
- かんど: Air & Moisture Sensitive
- ようかいせい: 反応が強く、水と接触するとガスが放出されます。
Methylmagnesium Chloride (3M in THF) セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225,H260,H314,H335
- 警告文: P210,P223,P231+P232,P261,P370+P378,P422
- 危険物輸送番号:UN 3399 4.3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-14-19-34-37
- セキュリティの説明: S26-S30-S36/37/39-S43-S45-S7/8-S33-S29-S16
- 福カードFコード:1-3-10
-
危険物標識:
- 包装等級:I
- 危険レベル:4.3
- リスク用語:R11; R15; R19; R34
- TSCA:Yes
- セキュリティ用語:4.3
- 危険レベル:4.3
- 包装グループ:I
- 包装カテゴリ:I
Methylmagnesium Chloride (3M in THF) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CU155-100ml |
Methylmagnesium Chloride (3M in THF) |
676-58-4 | 3.0mol/l in THF,9dingSeal | 100ml |
¥181.0 | 2023-08-31 | |
Cooke Chemical | A5458912-500ML |
Methylmagnesium chloride solution |
676-58-4 | 3.0MinTHF | 500ml |
RMB 454.40 | 2025-02-21 | |
TRC | M323358-10ml |
Methylmagnesium Chloride (3M in THF) |
676-58-4 | 10ml |
55.00 | 2021-07-29 | ||
TRC | M323358-1ml |
Methylmagnesium Chloride (3M in THF) |
676-58-4 | 1ml |
45.00 | 2021-07-29 | ||
Enamine | EN300-27746-2.5g |
chloro(methyl)magnesium |
676-58-4 | 2.5g |
$149.0 | 2023-09-10 | ||
abcr | AB119100-800 ml |
Methylmagnesium chloride, 3M in THF; . |
676-58-4 | 800 ml |
€280.70 | 2024-04-16 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M814028-1L |
Methylmagnesium chloride solution |
676-58-4 | 3.0 M solution in THF, MkSeal | 1L |
¥998.00 | 2022-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 189901-800ML |
Methylmagnesium Chloride (3M in THF) |
676-58-4 | 800ml |
¥2114.42 | 2023-12-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M119433-100ml |
Methylmagnesium Chloride (3M in THF) |
676-58-4 | 3.0 M in THF | 100ml |
¥214.90 | 2023-09-02 | |
Oakwood | 051152-800ml |
3M Methyl magnesium chloride in THF |
676-58-4 | 800ml |
$150.00 | 2024-07-19 |
Methylmagnesium Chloride (3M in THF) サプライヤー
Methylmagnesium Chloride (3M in THF) 関連文献
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1. Mechanism of biphosphine disulphide formation in reactions of thiophosphoryl and phosphonothioic halides with Grignard reagentsP. C. Crofts,I. S. Fox J. Chem. Soc. B 1968 1416
-
2. Transition metal–carbon bonds. Part VIII. Methyl derivatives of iridium(III) containing dimethylphenylphosphine or dimethylphenylarsine as ligandsB. L. Shaw,A. C. Smithies J. Chem. Soc. A 1967 1047
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D. Heulyn Jones,Stefano Bresciani,James P. Tellam,Justyna Wojno,Anthony W. J. Cooper,Alan R. Kennedy,Nicholas C. O. Tomkinson Org. Biomol. Chem. 2016 14 172
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Caroline Gollub,Markus Kowalewski,Sebastian Thallmair,Regina de Vivie-Riedle Phys. Chem. Chem. Phys. 2010 12 15780
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Xiaobo Sun,Marcus V. J. Rocha,Trevor A. Hamlin,Jordi Poater,F. Matthias Bickelhaupt Phys. Chem. Chem. Phys. 2019 21 9651
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Jie Bai,Jia Xie,Li-Ting Wang,Yajing Xing,Qian-Ru Jiang,Fan Yang,Jie Tang,Zhengfang Yi,Wen-Wei Qiu RSC Adv. 2019 9 9709
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Johannes Kaschel,Tobias F. Schneider,Daniel Kratzert,Dietmar Stalke,Daniel B. Werz Org. Biomol. Chem. 2013 11 3494
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8. Preparation and crystal structure of tris(2-methylphenyl)silanolatotantalum tetrachloride–1.5 diethyl ether and isolation of the novel tantalum(IV) derivative hexamethylbis[tris(2-methylphenyl)silanolato]ditantalumSimon G. Bott,Alice C. Sullivan J. Chem. Soc. Chem. Commun. 1988 1577
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Yanlong Qi,Ruilin Feng,Shijun Liu,Long Cui,Quanquan Dai,Chenxi Bai Green Chem. 2022 24 2240
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Bo Chen,Xin Liu,Ya-Jian Hu,Dong-Mei Zhang,Lijuan Deng,Jieyu Lu,Long Min,Wen-Cai Ye,Chuang-Chuang Li Chem. Sci. 2017 8 4961
Methylmagnesium Chloride (3M in THF)に関する追加情報
Methylmagnesium Chloride (3M in THF): A Versatile Reagent in Organic Synthesis
Methylmagnesium chloride (3M in THF), with the CAS number 676-58-4, is a widely used organometallic reagent in organic synthesis. This reagent, also known as methyl Grignard reagent, is a powerful nucleophile and reducing agent that plays a crucial role in the formation of carbon-carbon bonds. The 3M concentration in tetrahydrofuran (THF) ensures high reactivity and stability, making it an essential tool in both academic research and industrial applications.
The synthesis of methylmagnesium chloride typically involves the reaction of magnesium metal with methyl bromide or methyl iodide in an ether solvent, such as THF. The resulting solution is a clear, colorless liquid that is highly reactive and must be handled under an inert atmosphere to prevent degradation. The 3M concentration in THF provides a balance between reactivity and ease of handling, making it a preferred choice for many synthetic chemists.
In organic synthesis, methylmagnesium chloride is primarily used for the formation of new carbon-carbon bonds through nucleophilic addition reactions. It reacts with carbonyl compounds such as aldehydes, ketones, and esters to form alcohols. For example, the reaction of methylmagnesium chloride with formaldehyde yields methanol, while its reaction with acetone produces tert-butanol. These reactions are fundamental in the synthesis of complex organic molecules and are widely utilized in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs).
Recent research has highlighted the versatility of methylmagnesium chloride in various synthetic transformations. A study published in the Journal of Organic Chemistry demonstrated its effectiveness in the synthesis of chiral alcohols through asymmetric Grignard reactions. The use of chiral auxiliaries and catalysts in conjunction with methylmagnesium chloride has enabled the preparation of enantiomerically pure compounds, which are crucial for drug development.
Beyond its traditional applications, methylmagnesium chloride has also found use in more advanced synthetic strategies. For instance, it can be employed in transition-metal-catalyzed cross-coupling reactions to form complex organic frameworks. A notable example is its use in palladium-catalyzed Suzuki-Miyaura couplings, where it serves as a carbon nucleophile to form biaryl compounds. These compounds are important intermediates in the synthesis of pharmaceuticals and materials science applications.
The stability and reactivity of methylmagnesium chloride (3M in THF) have been further enhanced through recent advancements in solvent selection and reaction conditions. Researchers have explored alternative solvents such as dimethoxyethane (DME) and diethyl ether (Et2O) to improve the efficiency and selectivity of Grignard reactions. These studies have provided valuable insights into optimizing reaction conditions to achieve higher yields and purities.
In addition to its synthetic applications, methylmagnesium chloride has been investigated for its potential use in catalysis. Its ability to activate various substrates makes it a promising candidate for developing new catalytic systems. For example, it has been used as a co-catalyst in hydrogenation reactions to improve catalyst turnover frequencies and selectivities. This opens up new possibilities for sustainable chemical processes that are environmentally friendly and economically viable.
The safety and handling of methylmagnesium chloride (3M in THF) are critical considerations for its successful application. Due to its high reactivity, it must be stored under an inert atmosphere such as nitrogen or argon to prevent exposure to air and moisture. Proper personal protective equipment (PPE) should be worn during handling to ensure safety. Additionally, appropriate waste disposal procedures should be followed to minimize environmental impact.
In conclusion, methylmagnesium chloride (3M in THF) remains a cornerstone reagent in organic synthesis due to its versatility, reactivity, and stability. Its wide range of applications, from basic research to industrial-scale production, underscores its importance in the chemical sciences. Ongoing research continues to expand its utility and improve its performance, ensuring that it will remain a valuable tool for chemists for years to come.
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